molecular formula C8H7ClO2S B2756727 Methyl 4-chloro-2-mercaptobenzoate CAS No. 52948-12-6

Methyl 4-chloro-2-mercaptobenzoate

Cat. No. B2756727
CAS RN: 52948-12-6
M. Wt: 202.65
InChI Key: HSIGYOXIBAWNGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-Mercaptobenzoate” consists of a benzene ring with a methyl ester group (COOCH3) and a mercapto group (SH) attached . The exact structure of “Methyl 4-chloro-2-mercaptobenzoate” is not available, but it would likely have a similar structure with a chlorine atom replacing one of the hydrogen atoms on the benzene ring.


Physical And Chemical Properties Analysis

“Methyl 4-Mercaptobenzoate” has a molecular weight of 168.213 Da . Unfortunately, specific physical and chemical properties for “this compound” are not available in the retrieved data.

Scientific Research Applications

1. Analysis and Quality Control in Herbicide Production

Methyl 4-chloro-2-mercaptobenzoate is a key intermediate in the production of certain herbicides like pyrithiobac sodium. Techniques like High-Performance Liquid Chromatography (HPLC) are employed to analyze its assay, ensuring quality control in the industrial production of these herbicides (Yan-pin, 2013).

2. In Agricultural Applications

In agriculture, derivatives of this compound are used for the prevention and control of fungal diseases. The development of nanocarriers, like solid lipid nanoparticles and polymeric nanocapsules, helps in modifying the release profiles of these compounds, leading to enhanced efficiency and reduced environmental toxicity (Campos et al., 2015).

3. Antibacterial Applications

Novel derivatives of 4-chloro-2-mercaptobenzenesulfonamide, closely related to this compound, have been synthesized and found effective against various Gram-positive bacterial strains. This suggests potential applications in developing new antibacterial agents (Sławiński et al., 2013).

4. Analytical Applications in Metal Analysis

4-Mercaptobenzoic acid, a compound closely related to this compound, is used as a matrix in laser desorption/ionization time-of-flight mass spectrometry (MS) for the analysis of metals. This application demonstrates its utility in sensitive and interference-free metal analysis, particularly in environmental monitoring (Sun et al., 2021).

5. Coordination Chemistry and Nanoparticle Applications

3- and 4-mercaptobenzoate ligands, structurally similar to this compound, are used in coordination chemistry for their diverse coordination modes. These compounds are also applied in the protection of metallic gold and silver nanoparticles, demonstrating their utility in materials science and nanoengineering (Tiekink & Henderson, 2017).

6. Photocatalytic Applications

4-Mercaptobenzoic acid is used in synthesizing Au-decorated α-Fe2O3 nanoparticles, which show enhanced photocatalytic performance. This indicates the potential of this compound derivatives in photocatalysis and environmental cleanup applications (Li et al., 2019).

7. Electrochemical Studies

4-Mercaptobenzoic acid self-assembled monolayers on gold surfaces have been studied for their electrochemical properties. Understanding these properties is crucial in the development of sensors and electronic devices, indicating another potential application area for derivatives of this compound (Rosendahl & Burgess, 2008).

Safety and Hazards

The safety data sheet for “Methyl 4-Mercaptobenzoate” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Mechanism of Action

properties

IUPAC Name

methyl 4-chloro-2-sulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(9)4-7(6)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIGYOXIBAWNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52948-12-6
Record name methyl 4-chloro-2-sulfanylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Over a period of 1.5 hours, 243.5 g (3.7 mol) of zinc powder were added a little at a time to a suspension of 205 g (0.75 mol) of methyl 2-chlorosulfonyl-4-chlorobenzoate in 1 l of concentrated hydrochloric acid and 375 g of ice. The mixture was stirred for another 3 hours and slowly heated to 70° C. After 2 hours at this temperature, the mixture was cooled. The reaction mixture was allowed to stand at room temperature for 12 hours and then extracted with ethyl acetate, the combined organic phases were dried and the solvent was removed. This gave 125.4 g (83%) of methyl 2-mercapto-4-chlorobenzoate.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
375 g
Type
solvent
Reaction Step One
Name
Quantity
243.5 g
Type
catalyst
Reaction Step Two

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